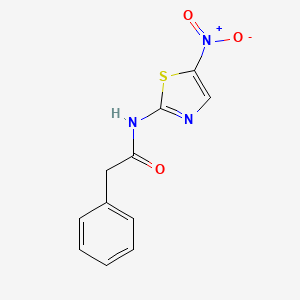![molecular formula C12H24O3Si B14352125 Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate CAS No. 96759-95-4](/img/structure/B14352125.png)
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate is an organic compound with the molecular formula C12H24O3Si It is a derivative of heptenoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of heptenoic acid with a trimethylsilyl group, followed by esterification with ethanol. The reaction typically requires a silylating agent such as trimethylsilyl chloride and a base like pyridine to facilitate the protection step. The esterification can be carried out using an acid catalyst such as sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality. Industrial methods may also employ alternative silylating agents and catalysts to optimize the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted heptenoates.
Aplicaciones Científicas De Investigación
Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The ester group can undergo hydrolysis to release the active heptenoic acid derivative, which can then interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-hydroxyhept-5-enoate: Lacks the trimethylsilyl group, making it less stable and reactive.
Methyl 4-[(trimethylsilyl)oxy]hept-5-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-[(trimethylsilyl)oxy]hex-5-enoate: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
96759-95-4 |
|---|---|
Fórmula molecular |
C12H24O3Si |
Peso molecular |
244.40 g/mol |
Nombre IUPAC |
ethyl 4-trimethylsilyloxyhept-5-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-6-8-11(15-16(3,4)5)9-10-12(13)14-7-2/h6,8,11H,7,9-10H2,1-5H3 |
Clave InChI |
DPBKOBLSWFGRFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C=CC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)


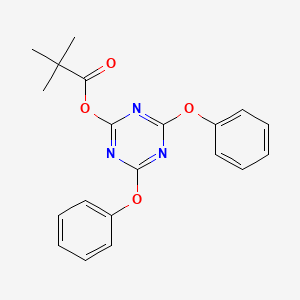
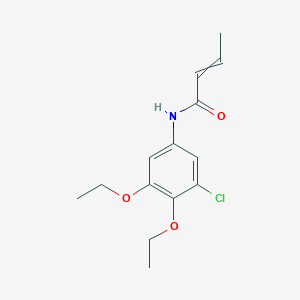

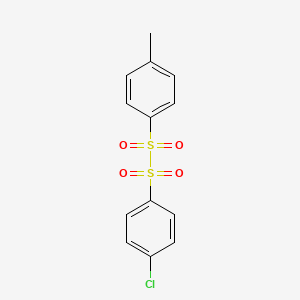
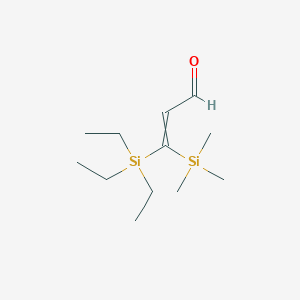
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)

![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)

